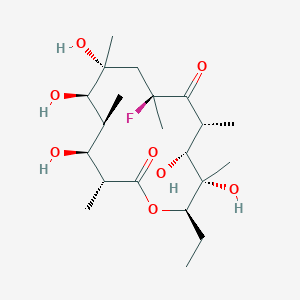
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroerythronolide A is a fluorinated derivative of erythronolide, a macrolide antibiotic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 8-Fluoroerythronolide A involves the fluorination of erythronolide derivatives. One common method is the fluorination of 8,9-anhydroerythronolide A using trifluoromethyl hypofluorite. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 8-Fluoroerythronolide A can be achieved through a combination of chemical synthesis and bioconversion. The chemical synthesis involves the initial preparation of the fluorinated aglycone, followed by its conversion into the desired product using microbial fermentation techniques. Streptomyces erythraeus, a mutant strain blocked in erythromycin biosynthesis, is often employed for this purpose .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoroerythronolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 8-Fluoroerythronolide A.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various fluorinated erythromycin derivatives, which exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts .
Wissenschaftliche Forschungsanwendungen
8-Fluoroerythronolide A has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of new macrolide antibiotics.
Biology: The compound is used to study the effects of fluorine substitution on the biological activity of macrolides.
Medicine: 8-Fluoroerythronolide A and its derivatives are investigated for their potential as antibacterial agents.
Wirkmechanismus
The mechanism of action of 8-Fluoroerythronolide A involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The fluorine atom enhances the compound’s ability to bind to the ribosomal subunits, thereby increasing its antibacterial potency. This interaction disrupts the normal functioning of the bacterial cell, leading to its death .
Vergleich Mit ähnlichen Verbindungen
- 8-Fluoroerythronolide B
- 8-Fluoroerythromycin A
- 8-Fluoroerythromycin B
- 8-Fluoroerythromycin C
- 8-Fluoroerythromycin D
Comparison: Compared to other fluorinated erythronolide derivatives, 8-Fluoroerythronolide A is unique due to its specific fluorination pattern, which significantly enhances its biological activity. The presence of the fluorine atom at the C-8 position allows for better interaction with bacterial ribosomes, making it a more potent antibacterial agent .
Eigenschaften
CAS-Nummer |
104160-68-1 |
|---|---|
Molekularformel |
C21H37FO8 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Synonyme |
8-Fluoroerythronolide A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















